Cas no 16203-25-1 (1H-3a,6-Methanoazulene-3-carboxylicacid, octahydro-7,7-dimethyl-8-methylene-, (3S,3aR,6R,8aS)-)

1H-3a,6-Methanoazulene-3-carboxylicacid, octahydro-7,7-dimethyl-8-methylene-, (3S,3aR,6R,8aS)- structure
16203-25-1 structure
Product Name:1H-3a,6-Methanoazulene-3-carboxylicacid, octahydro-7,7-dimethyl-8-methylene-, (3S,3aR,6R,8aS)-
CAS-Nr.:16203-25-1
MF:C15H22O2
MW:234.333984851837
CID:168193
PubChem ID:21764437
Update Time:2025-04-19

1H-3a,6-Methanoazulene-3-carboxylicacid, octahydro-7,7-dimethyl-8-methylene-, (3S,3aR,6R,8aS)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-3a,6-Methanoazulene-3-carboxylicacid, octahydro-7,7-dimethyl-8-methylene-, (3S,3aR,6R,8aS)-
    • [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulene-3-carboxylic acid
    • (+)-Zizanoic acid
    • ,4,5,6&#946
    • ,7,8,8aα-octahydro-7,7-dimethyl-8-methylene-
    • [3S-(3α,3aα,6α,8aα)]-oc
    • 1H-3a,6-Methanoazulene-3-carboxylic acid, octahydro-7,7-dimethyl-8-methylene-, [3S-(3α,3aα,6α,8aα)]-
    • 1H-3aα,6-Methanoazulene-3-carboxylic acid, 2,3&#946
    • Khusenic acid
    • Vetivenic acid
    • Zizanoic acid
    • Q27265607
    • BRD-K27523296-001-01-6
    • (3S-(3alpha,3aalpha,6alpha,8aalpha))-Octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulene-3-carboxylic acid
    • SCHEMBL16982358
    • EINECS 240-332-5
    • 6W12127I74
    • ACon0_000543
    • 1H-3A,6-METHANOAZULENE-3-CARBOXYLIC ACID, OCTAHYDRO-7,7-DIMETHYL-8-METHYLENE-, (3S-(3.ALPHA.,3A.ALPHA.,6.ALPHA.,8A.ALPHA.))-
    • J14.140B
    • 16203-25-1
    • [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulene-3-car
    • ACon1_002030
    • (3S)-2,3,4,5,6,7,8,8A.ALPHA.-OCTAHYDRO-7,7-DIMETHYL-8-METHYLENE-1H-3A.ALPHA.,6.ALPHA.-METHANOAZULENE-3.ALPHA.-CARBOXYLIC ACID
    • (1R,2S,5S,8R)-7,7-dimethyl-6-methylidenetricyclo[6.2.1.01,5]undecane-2-carboxylic acid
    • 7,7-DIMETHYL-6-METHYLENETRICYCLO(6.2.1.0(SUP 1,5))UNDECANE-2-CARBOXYLIC ACID
    • Zizaens?ure; Zizanoicacid
    • NCGC00179899-02
    • 7,7-Dimethyl-6-methylidenetricyclo[6.2.1.0^1,5^]undecane-2-carboxylic acid
    • CHEBI:181165
    • MEGxp0_001824
    • 7,7-dimethyl-8-methylideneoctahydro-1h-3a,6-methanoazulene-3-carboxylic acid
    • (3S)-2,3,4,5,6,7,8,8Aalpha-OCTAHYDRO-7,7-DIMETHYL-8-METHYLENE-1H-3Aalpha,6alpha-METHANOAZULENE-3alpha-CARBOXYLIC ACID
    • 1H-3A,6-METHANOAZULENE-3-CARBOXYLIC ACID, OCTAHYDRO-7,7-DIMETHYL-8-METHYLENE-
    • AKOS040735640
    • 1H-3aalpha,6-Methanoazulene-3-carboxylic acid, 2,3beta,4,5,6beta,7,8,8aalpha-octahydro-7,7-dimethyl-8-methylene-
    • 1H-3a,6-Methanoazulene-3-carboxylic acid, octahydro-7,7-dimethyl-8-methylene-, (3S-(3alpha,3aalpha,6alpha,8aalpha))-
    • 1H-3a,6-Methanoazulene-3-carboxylic acid, octahydro-7,7-dimethyl-8-methylene-, (3S,3aR,6R,8aS)-
    • NCGC00179899-02_C15H22O2_1H-3a,6-Methanoazulene-3-carboxylic acid, octahydro-7,7-dimethyl-8-methylene-, (3S,3aR,6R,8aS)-
    • 1H-3a.alpha.,6-Methanoazulene-3-carboxylic acid, 2,3.beta.,4,5,6.beta.,7,8,8a.alpha.-octahydro-7,7-dimethyl-8-methylene-
    • (3S,3aR,6R,8aS)-7,7-Dimethyl-8-methyleneoctahydro-1H-3a,6-methanoazulene-3-carboxylic acid
    • UNII-6W12127I74
    • NCGC00179899-01
    • SCHEMBL22946398
    • DTXSID90936627
    • NS00053908
    • 1H-3a,6-Methanoazulene-3-carboxylic acid, octahydro-7,7-dimethyl-8-methylene-, [3S-(3.alpha.,3a.alpha.,6.alpha.,8a.alpha.)]-
    • Epizizanoic acid
    • Inchi: 1S/C15H22O2/c1-9-11-4-5-12(13(16)17)15(11)7-6-10(8-15)14(9,2)3/h10-12H,1,4-8H2,2-3H3,(H,16,17)/t10-,11-,12-,15-/m1/s1
    • InChI-Schlüssel: IJGMVUXEZUEDJR-RTWAVKEYSA-N
    • Lächelt: OC([C@H]1CC[C@@H]2C(=C)C(C)(C)[C@@H]3CC[C@@]21C3)=O

Berechnete Eigenschaften

  • Genaue Masse: 234.16206
  • Monoisotopenmasse: 234.162
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 396
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 4
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 37.3A^2
  • XLogP3: 3.6

Experimentelle Eigenschaften

  • Dichte: 1.1
  • Siedepunkt: 355.4°Cat760mmHg
  • Flammpunkt: 169.2°C
  • Brechungsindex: 1.539
  • PSA: 37.3
Empfohlene Lieferanten
Essenoi Fine Chemical Co., Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.